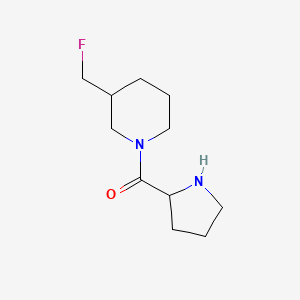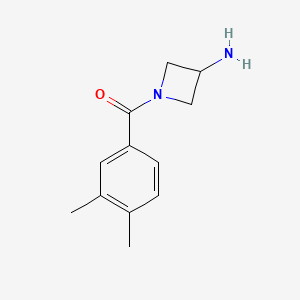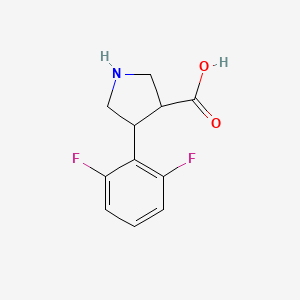
3-(Fluoromethyl)-1-prolylpiperidine
Descripción general
Descripción
3-(Fluoromethyl)-1-prolylpiperidine, also known as FM-PP, is an organic compound that is composed of a piperidine ring with a fluoromethyl group attached to the 1-position and a prolyl group attached to the 3-position. It is a colorless solid, with a melting point of 79-81°C, and a boiling point of 175-177°C. This compound is of interest to researchers due to its potential applications in both scientific research and in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Fluoromethylation in Organic Synthesis
The development of new protocols for tri- and difluoromethylation of various skeletons is crucial in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a valuable tool for radical reactions, facilitating efficient and selective radical fluoromethylation under mild conditions. Such advancements enable the synthesis of organofluorine compounds with high functional group compatibility and regioselectivity, contributing to the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).
Antibacterial Activity of Fluorinated Compounds
Fluoromethyl groups, including those in 3-(Fluoromethyl)-1-prolylpiperidine derivatives, have been studied for their antibacterial properties. The introduction of fluoromethyl groups to certain molecular scaffolds, such as quinolines and naphthyridines, has shown to enhance antibacterial activity. This is evident in compounds where the replacement of a methyl group with a fluoromethyl group resulted in increased antibacterial efficacy, underscoring the potential of fluorinated derivatives in the development of new antibacterial agents (Tani, Mushika, & Yamaguchi, 1982).
Synthesis and Application in Medicinal Chemistry
The synthesis of 3-aminomethyl-3-fluoropiperidines illustrates the application of fluorinated piperidines as building blocks in medicinal chemistry. These compounds serve as precursors for the development of pharmacologically active molecules, demonstrating the versatility and importance of fluorinated compounds in drug discovery and development (Van Hende et al., 2009).
Role in Enzyme Inhibition
Fluorinated compounds, including 3-(Fluoromethyl)-1-prolylpiperidine derivatives, have been explored as enzyme inhibitors. For instance, the synthesis and enzymatic studies of (Z)-3-(fluoromethyl)phosphoenolpyruvate reveal its potential as an enzyme inactivator, offering insights into the design of enzyme inhibitors based on fluorinated motifs (Wirsching & O'Leary, 1988).
Propiedades
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSGWAWYGIIJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)


![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)

